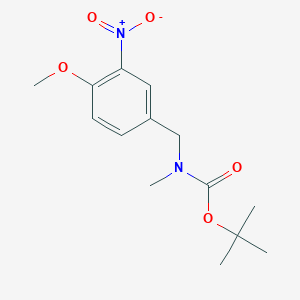
Tert-Butyl 4-methoxy-3-nitrobenzyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a phenyl ring, along with a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methoxy-3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The methoxy group in the compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
- Oxidation of the methoxy group can yield 4-methoxy-3-nitrobenzaldehyde or 4-methoxy-3-nitrobenzoic acid.
- Reduction of the nitro group forms 4-methoxy-3-aminophenylmethyl carbamate.
- Substitution reactions can produce a variety of carbamate derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.
- Used in the development of new bioactive compounds with potential therapeutic applications.
Medicine:
- Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential as an insecticide or herbicide due to its carbamate structure.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
作用機序
The mechanism of action of tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
類似化合物との比較
- tert-butyl N-[(4-methoxyphenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(4-nitrophenyl)methyl]-N-methylcarbamate
- tert-butyl N-[(3-nitrophenyl)methyl]-N-methylcarbamate
Comparison:
- The presence of both methoxy and nitro groups in tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate makes it unique compared to similar compounds that may have only one of these groups.
- The combination of these functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
tert-butyl N-[(4-methoxy-3-nitrophenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(17)15(4)9-10-6-7-12(20-5)11(8-10)16(18)19/h6-8H,9H2,1-5H3 |
InChIキー |
LCZNTXHKNNSFAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=C(C=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)
![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)
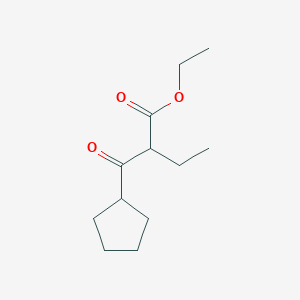




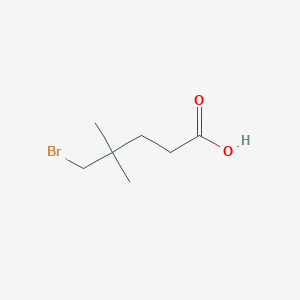
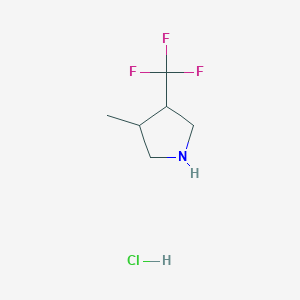


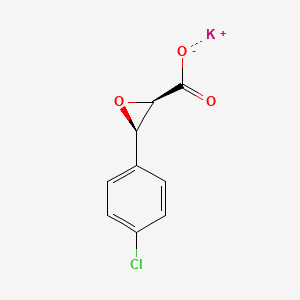
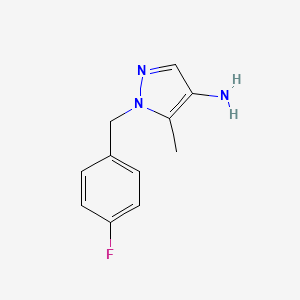
![4-[1-(Difluoromethyl)pyrazol-4-yl]aniline](/img/structure/B13480313.png)
